molecular formula C7H13Cl2N3O2 B1431967 methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride CAS No. 1803566-09-7

methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride

Cat. No.: B1431967
CAS No.: 1803566-09-7
M. Wt: 242.1 g/mol
InChI Key: RXAYWQYXGLAETK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride is a chemical compound with the molecular formula C7H11N3O2·2HCl. It is a white crystalline solid that is highly soluble in water and other polar solvents. This compound is notable for its imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride can be synthesized through the reaction of aminoethanol and 1H-imidazole-5-carboxaldehyde under acidic conditions. The reaction involves heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes purification steps such as recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives of the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-amino-2-(3-methylimidazol-4-yl)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-10-4-9-3-5(10)6(8)7(11)12-2;;/h3-4,6H,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAYWQYXGLAETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C(=O)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803566-09-7
Record name methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
Reactant of Route 3
methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
Reactant of Route 4
methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
Reactant of Route 5
methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
Reactant of Route 6
methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride

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